4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline
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Description
4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a useful research compound. Its molecular formula is C15H17N5 and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.14839556 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The regioselective synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, including structures similar to "4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline," has been achieved through a one-pot three-component approach. This method offers high yield and regioselectivity, highlighting the efficiency of constructing fused tricyclic heterocycles containing 1,2,4-triazole analogues (Ladani & Patel, 2015).
Potential Therapeutic Applications
Various derivatives of "this compound" have been explored for their therapeutic potential. For instance, a novel class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has been identified as potent adenosine receptor antagonists with potential as rapid-onset antidepressants (Sarges et al., 1990). Similarly, selenium dioxide–mediated synthesis of fused 1,2,4-triazoles, including triazolo[4,3-a]quinoxalines, has been reported, with some compounds showing potent antiproliferative activity against cancer cell lines (Zheng et al., 2015).
Structural Analysis and Activity
The crystal structures of related compounds have been elucidated, demonstrating the significance of molecular conformation in determining biological activity, such as anti-tuberculosis (TB) effects. For example, the crystal structures of 4-{3-(X-phenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines revealed insights into the relationship between molecular structure and anti-TB activity (Souza et al., 2013).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied, with some compounds showing promising results against pathogenic organisms and viruses. This suggests potential applications in developing new antimicrobial and antiviral agents (Henen et al., 2011).
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-11-6-8-19(9-7-11)14-15-18-16-10-20(15)13-5-3-2-4-12(13)17-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFKLSFKQZXOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.